molecular formula C12H18N2O7 B15140923 N1-Ethoxymethyl pseudoUridine

N1-Ethoxymethyl pseudoUridine

Cat. No.: B15140923
M. Wt: 302.28 g/mol
InChI Key: JRLQRDVVQUBPSN-ITRGKUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Ethoxymethyl pseudoUridine is a novel nucleoside analog designed for advanced mRNA therapeutic and vaccine research. As a derivative of pseudouridine, it is engineered to explore the structure-activity relationship of modified nucleosides in synthetic mRNA. This compound is intended to help researchers investigate how specific chemical modifications can enhance the stability, reduce the innate immunogenicity, and modulate the translational capacity of in vitro transcribed mRNA, building upon the established principles of its related analogs . Modified nucleosides like pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) are foundational to modern mRNA technology. They function by enabling synthetic mRNA to evade detection by the innate immune system, notably by avoiding activation of pattern recognition receptors such as Toll-like receptors (TLRs) . This evasion leads to increased mRNA stability and higher levels of protein expression, which were critical for the efficacy of mRNA COVID-19 vaccines . This compound provides a research tool to further explore how extending the N1-alkyl chain with an ethoxymethyl group influences these properties, potentially offering new insights for optimizing therapeutic mRNA platforms. Key Research Applications: • Investigation of structure-immunogenicity relationships in modified mRNA. • Exploration of nucleotide analogs for next-generation mRNA therapeutics and vaccines. • Fundamental research on the impact of nucleoside modifications on translation fidelity and efficiency. This product is classified as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care and in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O7

Molecular Weight

302.28 g/mol

IUPAC Name

5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(ethoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C12H18N2O7/c1-2-20-5-14-3-6(11(18)13-12(14)19)10-9(17)8(16)7(4-15)21-10/h3,7-10,15-17H,2,4-5H2,1H3,(H,13,18,19)/t7-,8?,9+,10+/m1/s1

InChI Key

JRLQRDVVQUBPSN-ITRGKUQCSA-N

Isomeric SMILES

CCOCN1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O

Canonical SMILES

CCOCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Biochemical and Molecular Mechanisms of Action in Rna Systems

Regulation of RNA Processing and Functional Efficiency

Influence on RNA Splicing Pathways

Pseudouridylation, the enzymatic isomerization of uridine (B1682114) to pseudouridine (B1679824), is a post-transcriptional modification that can influence pre-mRNA splicing. nih.govyoutube.com Pseudouridine synthases can modify human pre-mRNA while it is being transcribed, and the presence of pseudouridine, even a single molecule, has been shown to be sufficient to enhance the efficiency of splicing. youtube.com These modifications are often found in introns, particularly in regions that flank alternatively spliced exons, suggesting a role in regulating splicing outcomes. youtube.com

The mechanism by which pseudouridine, and by extension its derivatives like N1-Ethoxymethyl pseudoUridine, may influence splicing can be twofold. It could alter the binding affinity of splicing factors to their recognition sites on the pre-mRNA. youtube.com Alternatively, the modification could stabilize local RNA secondary structures, which might either expose or hide splicing signals from the splicing machinery. youtube.com While direct studies on this compound's effect on splicing are limited, the known impact of pseudouridine suggests that this class of modifications has a significant potential to modulate splicing processes. nih.govresearchgate.net

Interactions with RNA-Binding Proteins and Enzymes

The chemical nature of this compound can alter how RNA interacts with various proteins and enzymes that are crucial for its function.

Alterations in RNA-Protein Recognition Profiles

The presence of pseudouridine modifications within pre-mRNA is not random; a significant percentage of these modifications occur within the binding sites of RNA-binding proteins and splicing factors. youtube.com This strategic placement suggests that the modification is poised to influence the processing of pre-mRNA by altering these crucial RNA-protein interactions. youtube.com The altered chemical structure of this compound, compared to uridine, can change the local conformation and hydrogen bonding potential of the RNA. This can, in turn, affect the recognition and binding affinity of specific proteins to the RNA molecule. While the Pumilio family of proteins (PUFs) has been identified as potential "readers" of pseudouridine, further research is needed to fully elucidate the spectrum of proteins whose binding is modulated by this modification and its derivatives. researchgate.net

Modulatory Effects on Enzyme Activity (e.g., RNA Polymerases, Reverse Transcriptases)

The incorporation of modified nucleosides like N1-methyl-pseudouridine into RNA can affect the enzymes that synthesize and read the RNA sequence. For instance, during in vitro transcription, different RNA polymerases incorporate N1-methyl-pseudouridine with varying degrees of fidelity. nih.govresearchgate.net Studies have shown that N1-methyl-pseudouridine is generally incorporated with higher fidelity than its parent compound, pseudouridine. nih.govresearchgate.net

However, the presence of these modifications can lead to errors. For example, when using T7 RNA polymerase, the presence of N1-methyl-pseudouridine can lead to an increase in misincorporation of the modified base opposite a dT in the DNA template. nih.gov This suggests that the polymerase can sometimes mistake an incoming modified nucleotide triphosphate for a different one. Similarly, during reverse transcription, where an RNA template is used to synthesize DNA, the presence of N1-methyl-pseudouridine has been noted to have a slight tendency to increase errors. nih.gov

EnzymeEffect of N1-methyl-pseudouridineSource
T7 RNA Polymerase Higher incorporation fidelity than pseudouridine, but can increase misincorporation opposite dT template bases. nih.gov
SP6 RNA Polymerase Incorporates with varying error rates; error profile can be modulated by ribonucleotide concentrations. researchgate.net
Reverse Transcriptase Slight tendency to increase errors during cDNA synthesis. nih.gov

Applications in Advanced Molecular and Synthetic Biology Research

Rational Design of Engineered RNA Molecules

The rational design of RNA molecules with specific, predetermined characteristics is a cornerstone of synthetic biology. N1-Ethoxymethyl pseudoUridine (B1679824) and its analogs are key components in this process, enabling the creation of engineered RNAs with enhanced functionalities.

The substitution of uridine (B1682114) with N1-methylpseudouridine (a close analog of N1-Ethoxymethyl pseudoUridine) in synthetic messenger RNAs (mRNAs) has been shown to significantly enhance their functional properties. This modification can lead to increased stability of the RNA molecule by making it more resistant to degradation by cellular enzymes. nih.govrsc.org Furthermore, the presence of m1Ψ can increase the translational efficiency of mRNA, leading to higher protein yields. researchgate.net This is attributed, in part, to the modification's ability to reduce the innate immune response that can be triggered by foreign RNA, which would otherwise lead to the shutdown of translation. nih.govrsc.org

Molecular dynamics studies have suggested that N1-methylpseudouridine contributes to a higher stabilization effect in double-stranded RNA due to stronger stacking and base pair interactions compared to pseudouridine. nih.gov Specifically, the N1-methyl-Ψ:A base pair exhibits a stronger binding interaction than both U:A and Ψ:A pairs in most sequence contexts. nih.gov This enhanced stability is a critical factor in the development of robust RNA-based therapeutics and research tools.

Research has also demonstrated that m1Ψ is incorporated with higher fidelity than pseudouridine during in vitro transcription, which is the process used to synthesize RNA molecules in the lab. nih.govresearchgate.net This higher fidelity ensures the production of more accurate and functionally consistent RNA molecules for research applications.

Table 1: Comparison of Properties of Unmodified and Modified RNA

PropertyUnmodified RNARNA with N1-methylpseudouridine
Stability LowerHigher nih.govrsc.org
Translational Efficiency LowerHigher researchgate.net
Immunogenicity HigherLower nih.govrsc.org
In Vitro Transcription Fidelity StandardHigher than with pseudouridine nih.govresearchgate.net

The incorporation of modified nucleosides like N1-Methoxymethyl pseudouridine is a strategy used in the synthesis of RNA-based sensors and aptamers. Aptamers are short, single-stranded nucleic acid molecules that can bind to a specific target molecule with high affinity and specificity. RNA-based sensors often utilize aptamers as the recognition element.

The enhanced stability conferred by modifications such as this compound is crucial for the practical application of RNA aptamers and sensors, which may need to function in environments containing nucleases. By increasing resistance to degradation, these modifications can extend the functional lifetime of the RNA molecule, leading to more robust and reliable sensors. Furthermore, the structural alterations induced by modified nucleosides can potentially influence the folding of the RNA, which may be harnessed to create aptamers with novel binding properties.

Utilization in Cell-Free and In Vitro Systems

Cell-free and in vitro systems provide a controlled environment to study fundamental biological processes without the complexity of a living cell. This compound and its analogs have proven to be valuable in these reconstituted systems for dissecting the mechanisms of gene expression and RNA regulation.

Cell-free translation systems are instrumental in studying the direct effects of mRNA modifications on the process of protein synthesis. nih.gov Research utilizing these systems has shown that the presence of N1-methylpseudouridine in an mRNA transcript can significantly enhance protein expression. researchgate.net This enhancement is, in part, due to the modified mRNA not stimulating the phosphorylation of eIF2α, a key factor that can inhibit translation. researchgate.net

Furthermore, studies in cell-free systems have revealed that the incorporation of m1Ψ nucleotides can alter the dynamics of translation by increasing ribosome pausing and density on the mRNA. researchgate.net This suggests that the increased ribosome loading on modified mRNAs may make them more amenable to translation initiation, either through ribosome recycling on the same mRNA or by recruiting new ribosomes. researchgate.net While m1Ψ does not appear to significantly change the rate of amino acid addition by the correct tRNAs, it can subtly influence the fidelity of this process depending on the codon and the specific tRNA involved. nih.govnih.gov

The discovery that RNA modifications like pseudouridylation can be induced by cellular stress suggests a potential regulatory role for these modifications in gene expression pathways. nih.gov While much of the research has focused on naturally occurring pseudouridine, the use of synthetic RNAs containing this compound in in vitro systems allows for the precise investigation of how such modifications impact RNA-protein interactions and other regulatory events.

Research Tools for Genome Editing and Epitranscriptomic Studies

The fields of genome editing and epitranscriptomics are rapidly advancing, and modified nucleosides like this compound are emerging as important research tools in these areas.

The incorporation of N1-methylpseudouridine into guide RNAs (gRNAs) used in the CRISPR/Cas9 genome editing system has been investigated. nih.gov Studies have shown that the presence of m1Ψ in gRNAs can maintain on-target genome editing activity while significantly reducing off-target effects in vitro. nih.gov This suggests that modified gRNAs could be a valuable tool for improving the specificity and safety of CRISPR-based technologies. Furthermore, Cas9 complexes with gRNAs containing m1Ψ have been shown to be active in human cells, demonstrating their potential for in vivo applications. nih.gov

In the broader field of epitranscriptomics, which is the study of modifications to RNA, synthetic RNAs containing this compound can serve as valuable standards and probes. scispace.com The development of new sequencing technologies and computational methods allows for the detection and quantification of RNA modifications. nih.gov Synthetic RNAs with known modifications are essential for the validation and calibration of these methods. By understanding how specific modifications influence the signals detected by these technologies, researchers can more accurately map the epitranscriptome of cells and tissues.

Integration into CRISPR/Cas9 Guide RNA Design for Modified Activity

The CRISPR/Cas9 system has revolutionized genome editing, with the guide RNA (gRNA) being a critical component for directing the Cas9 nuclease to a specific genomic locus. The performance of the gRNA can be enhanced through chemical modifications, and the incorporation of N1-substituted pseudouridines, such as m1Ψ, has been explored to this end. While specific research on this compound in this context is not available, studies on m1Ψ provide a strong rationale for its potential benefits.

The incorporation of m1Ψ into gRNAs has been shown to preserve on-target genome editing activity while significantly reducing off-target effects. researchgate.netnih.gov This enhanced specificity is a crucial aspect of safe and effective genome editing. It is hypothesized that the modification helps to stabilize the gRNA structure and may modulate its interaction with the Cas9 protein and the target DNA. researchgate.net Given the structural similarity, it is plausible that this compound could confer similar or distinct advantages in gRNA design, potentially influencing the stability and specificity of the CRISPR/Cas9 complex. Further research is needed to explore the direct impact of the ethoxymethyl group on gRNA performance.

Table 1: Comparison of N1-Substituted Pseudouridines in Guide RNA Applications (Hypothetical based on m1Ψ data)

Feature Unmodified Guide RNA N1-Methylpseudouridine (m1Ψ) Modified Guide RNA This compound Modified Guide RNA (Hypothetical)
On-Target Activity Standard Preserved Potentially Preserved
Off-Target Effects Variable Significantly Reduced researchgate.netnih.gov Potentially Reduced
Guide RNA Stability Baseline Potentially Increased Potentially Increased

Facilitation of RNA Modification Mapping and Sequencing Technologies

The accurate mapping and sequencing of RNA modifications, collectively known as the epitranscriptome, are essential for understanding their biological roles. Direct RNA sequencing technologies, such as those utilizing nanopores, can detect modified nucleosides by analyzing alterations in the electrical current as an RNA strand passes through the pore.

Research has demonstrated that nanopore sequencing can distinguish between uridine, pseudouridine, and N1-methylpseudouridine. nih.gov The distinct chemical structure of each base creates a unique signature in the sequencing data. While specific studies on the nanopore sequencing signature of this compound are not yet published, it is expected that the ethoxymethyl group at the N1 position would produce a distinct signal, different from both uridine and m1Ψ.

This potential for unique identification could facilitate its use as a research tool. For instance, synthetic RNAs containing this compound could be used as internal standards or controls in sequencing experiments to aid in the development and validation of new modification detection algorithms. One study noted that as the alkyl group length at the N1 position of pseudouridine increases, the incorporation yield of the modified nucleotide triphosphate (NTP) during in vitro transcription also increases in most sequence contexts. nih.gov This suggests that this compound triphosphate could be efficiently incorporated into RNA transcripts for such research purposes.

Table 2: Potential Characteristics of this compound in RNA Sequencing

Property Uridine N1-Methylpseudouridine (m1Ψ) This compound (Hypothetical)
Nanopore Sequencing Signal Baseline Distinct Signature nih.gov Expected to have a unique and distinct signature
Incorporation Efficiency (in vitro transcription) Standard High Potentially higher than m1Ψ in most contexts nih.gov
Application in Mapping Standard Base Used to train detection algorithms nih.gov Potential as a standard for developing new mapping technologies

Emerging Research Frontiers and Future Directions

Comprehensive Elucidation of N1-Ethoxymethyl pseudoUridine (B1679824) Biological Roles

The foundational role of N1-substituted pseudouridine derivatives lies in their ability to modulate the innate immune response and enhance protein expression from synthetic mRNA. nih.govtrilinkbiotech.com Building on the understanding of pseudouridine (Ψ) and m1Ψ, future research on N1-ethoxymethyl pseudouridine will likely focus on a more detailed characterization of its biological impact.

Key research objectives include:

Immune Evasion: A primary driver for using modified nucleosides is to prevent the activation of innate immune sensors, such as Toll-like receptors (TLRs) and Protein Kinase R (PKR), which can lead to translational shutdown. trilinkbiotech.com Research will need to quantify the extent to which this compound mitigates the activation of these pathways compared to unmodified RNA and other analogs like m1Ψ.

mRNA Stability: The lifespan of an mRNA molecule within a cell is a critical determinant of its therapeutic effect. Modifications to the nucleosides can increase stability by protecting the RNA from degradation by cellular enzymes. nih.gov The impact of the N1-ethoxymethyl group on the half-life of mRNA will be a key parameter to investigate.

Exploration of Novel Interactions with Cellular Machinery

The introduction of a novel chemical modification like an N1-ethoxymethyl group to the uridine (B1682114) base can alter how the mRNA molecule interacts with the complex cellular machinery involved in translation and regulation.

Future research will likely explore:

Ribosome Interactions: The ribosome is responsible for decoding the mRNA sequence into a protein. Chemical modifications can influence the speed and fidelity of this process. nih.govresearchgate.net Investigations using reconstituted translation systems can parse how the N1-ethoxymethyl modification affects codon-anticodon pairing, the rate of amino acid incorporation, and the potential for translational errors. nih.gov While m1Ψ does not appear to substantially change the rate of cognate tRNA addition, its effects can be context-dependent, a phenomenon that must be explored for this compound. nih.govresearchgate.net

RNA-Binding Proteins (RBPs): A multitude of RBPs interact with mRNA, influencing its stability, localization, and translation. The specific chemical nature of this compound may alter the binding affinities of these proteins, leading to unique regulatory outcomes that could be harnessed for therapeutic benefit.

Advancement of Synthetic Biology Tools for RNA Manipulation

The ability to incorporate novel modified nucleosides like this compound into RNA sequences is fundamental to their study and application. This relies on the continuous advancement of synthetic biology tools.

Key areas of development include:

In Vitro Transcription (IVT): The enzymatic synthesis of mRNA using RNA polymerases is the standard production method. Research has demonstrated that the fidelity of incorporating uridine analogs can vary between different polymerases and reaction conditions. researchgate.net Optimizing IVT protocols to ensure the efficient and high-fidelity incorporation of this compound 5'-triphosphate will be essential for producing high-quality, therapeutically viable mRNA. trilinkbiotech.com

Synthetic Gene Circuits: Modified nucleosides are being used to enhance the performance of synthetic mRNA switches and gene circuits. nih.gov Incorporating this compound could potentially improve the sensitivity and functionality of these tools, which are designed to respond to specific cellular cues like the presence of a particular microRNA or protein. nih.gov

Interdisciplinary Research Integrating Chemical Biology, Structural Biology, and Computational Approaches

A deep understanding of how this compound functions at a molecular level requires a collaborative, interdisciplinary approach.

Chemical Biology: This field drives the synthesis of novel nucleoside analogs like this compound and the development of chemical methods to probe RNA structure and interactions within the cellular environment. trilinkbiotech.comresearchgate.net

Structural Biology: Techniques such as X-ray crystallography and cryo-electron microscopy can provide atomic-level insights into how the N1-ethoxymethyl modification alters RNA structure and its interactions with proteins, such as the ribosome. nih.govpurdue.edu This structural information is vital for understanding the mechanisms behind observed biological effects.

The integration of these disciplines will accelerate the rational design of future RNA therapeutics, moving beyond empirical screening to a more predictive and targeted approach for developing molecules with precisely engineered properties. nih.gov

Q & A

Q. What methods are recommended for detecting and quantifying N1-Ethoxymethyl pseudouridine in RNA samples?

To detect and quantify this compound, researchers often employ:

  • High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, optimized for resolving pseudouridine isomers through reverse-phase columns .
  • Mass Spectrometry (MS) coupled with chemical derivatization (e.g., CMCT) to enhance specificity, though challenges remain in distinguishing isomers without prior enrichment .
  • Nanopore Sequencing , which enables direct detection of pseudouridine modifications via dwell-time analysis and machine learning models (e.g., Penguin tool) .
    Methodological Tip : Combine 2D-TLC for preliminary screening with MS for high-resolution validation to address isomer ambiguity .

Q. How does this compound influence RNA structural stability compared to unmodified uridine?

this compound enhances RNA stability through:

  • Base Stacking : The ethoxymethyl group increases hydrophobic interactions, stabilizing helical conformations. NMR studies show improved stacking in model oligonucleotides (e.g., AAΨA vs. AAUA) .
  • Hydrogen Bonding : The free N1-H coordinates structural water molecules, rigidifying the sugar-phosphate backbone and stabilizing tertiary interactions in tRNA and rRNA .
    Experimental Validation : Use CD spectroscopy to compare A-form helix stability and NOE experiments to assess stacking propagation .

Q. What enzymatic pathways are involved in the biosynthesis of pseudouridine derivatives like this compound?

Pseudouridine derivatives are synthesized via:

  • Pseudouridine Synthases : Enzymes like TruA and RluA isomerize uridine to pseudouridine, with subsequent ethoxymethylation mediated by methyltransferases (e.g., Nep1) .
  • Whole-Cell Catalysis : Engineered E. coli systems enable enzymatic cascades for efficient conversion of uridine to pseudouridine derivatives, achieving ~68% yield in semi-enzymatic routes .
    Key Insight : Structural studies of Nep1 reveal RNA-binding domains critical for site-specific modification, suggesting a dual role in catalysis and RNA remodeling .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pseudouridine mapping data obtained from bisulfite sequencing versus nanopore-based approaches?

Discrepancies arise due to:

  • Bisulfite Limitations : Inefficient conversion of pseudouridine in structured RNA regions, leading to false negatives .
  • Nanopore Noise : Dwell-time variability in low-abundance transcripts reduces resolution .
    Solution : Integrate antibody-based enrichment (e.g., anti-Ψ antibodies) with substrate trapping (nucleoside analogs crosslinked to pseudouridine synthases) to pre-enrich targets before sequencing . Validate using SCARLET for single-site resolution .

Q. What computational models are available to predict pseudouridylation sites, and how do they integrate multi-omics data for validation?

  • PseU-KeMRF : A multinomial random forest model that combines RNA sequence features (e.g., k-mers, secondary structure) and optimizes feature selection for cross-species prediction .
  • Penguin : A nanopore-based tool using machine learning to classify pseudouridine into three hyper-modification types, enabling transcript-level layering of modification data .
    Validation Strategy : Correlate predictions with CLIP-seq data of pseudouridine synthases and ribosome profiling to assess functional impacts .

Q. What experimental strategies can overcome challenges in detecting pseudouridine in low-abundance pre-mRNA transcripts?

  • Chemical Biology Probes : Use CeU-seq reagents to selectively label pseudouridine, though commercial availability remains limited .
  • Two-Tiered Enrichment : First, immunoprecipitate Ψ-modified RNA fragments; second, apply targeted MS or nanopore sequencing for quantification .
    Critical Consideration : Optimize RNase H cleavage protocols to avoid degradation of transient pre-mRNA targets .

Q. How does the integration of pseudouridine modifications with CRISPR-based gene editing enhance specificity?

Pseudouridine-modified guide RNAs (gRNAs) improve CRISPR efficiency by:

  • Reducing Immune Activation : Ψ-modified gRNAs evade TLR7/8 recognition, enhancing in vivo delivery .
  • Stabilizing RNA-DNA Hybrids : The ethoxymethyl group increases gRNA-RNA polymerase interactions, improving editing precision in eukaryotic systems .
    Future Direction : Explore Ψ-modified base editors (e.g., ABE8e) to minimize off-target effects in therapeutic contexts .

Q. What are the limitations of current mass spectrometry approaches in distinguishing this compound from other isomers?

  • Isomer Co-Elution : Similar mass-to-charge ratios of pseudouridine derivatives complicate MS differentiation .
  • Derivatization Requirements : CMCT-based labeling is essential but may introduce artifacts in quantitative workflows .
    Workaround : Use tandem MS (MS/MS) with collision-induced dissociation (CID) to fragment derivatives and compare retention times against synthetic standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.